molecular formula C18H33BrSn B1595903 Tricyclohexyltin bromide CAS No. 3023-92-5

Tricyclohexyltin bromide

Cat. No.: B1595903
CAS No.: 3023-92-5
M. Wt: 448.1 g/mol
InChI Key: NCOPORRSZBVXCU-UHFFFAOYSA-M
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Description

Tricyclohexyltin bromide is a useful research compound. Its molecular formula is C18H33BrSn and its molecular weight is 448.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3023-92-5

Molecular Formula

C18H33BrSn

Molecular Weight

448.1 g/mol

IUPAC Name

bromo(tricyclohexyl)stannane

InChI

InChI=1S/3C6H11.BrH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1

InChI Key

NCOPORRSZBVXCU-UHFFFAOYSA-M

SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Br

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Br

Other CAS No.

3023-92-5

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis to Tricyclohexyltin Hydroxide

Tricyclohexyltin bromide undergoes hydrolysis in aqueous alkaline conditions to form tricyclohexyltin hydroxide. Key steps include:

Reaction Conditions

  • Hydrolysis at 30–40°C with 5% HCl in water .

  • Separation of organic layers (xylene/tetrahydrofuran) and cooling to 0°C to precipitate the product .

ParameterValueSource
Yield62–76% (67% typical)
Purity>98%
Melting Point221–223°C

This reaction is critical for producing high-purity tricyclohexyltin hydroxide, a precursor for agrochemicals .

Alkylation with Grignard Reagents

This compound reacts with cyclohexylmagnesium halides to form tetracyclohexyltin. A representative protocol involves:

Reaction Setup

  • Molar ratio: 3:1 (Grignard reagent : SnBr₄) .

  • Solvent system: Hydrocarbon (xylene) + tetrahydrofuran .

Key Data

  • Temperature: Maintained at 75–85°C under reflux .

  • By-products: Dicyclohexyltin dihalide (~12% yield) .

Derivatization for Analytical Detection

This compound derivatives are used in gas chromatography-mass spectrometry (GC-MS). A validated method involves:

Derivatization Protocol

  • Reaction with pentylmagnesium bromide to form pentyltricyclohexyltin .

  • Retention time: 24.908 min (locked retention time ±0.002 min) .

Diagnostic Ions (m/z)

  • Primary: 203, 287, 357 .

Ligand Substitution Reactions

This compound participates in ligand-exchange reactions to form biologically active complexes:

Dithiocarbamate Complex Synthesis

  • Reacts with sodium dithiocarbamates (e.g., N-methyl-N-benzyldithiocarbamate) in THF .

  • Products exhibit cytotoxicity against A549 lung carcinoma cells (IC₅₀: 0.58–1.66 μM) .

CompoundIC₅₀ (μM)Apoptosis Induction
C1 (N-methyl derivative)0.5862% cell viability
C2 (N-ethyl derivative)1.6692.47% apoptosis

Coordination with Heterocyclic Ligands

This compound forms stable complexes with nitrogen-donor ligands. A crystallographic study revealed:

Crystal Structure Details

  • Ligand: 4-(4H-1,2,4-triazol-4-yl)phenyl .

  • Coordination geometry: Distorted tetrahedral around tin .

Bond Lengths (Å)

  • Sn–C: 2.12–2.15

  • Sn–N: 2.38 .

Reactivity with Carboxylic Acids

This compound reacts with haloacetic acids to form carboxylates, as demonstrated in diorganotin studies .

Representative Reaction

  • Transacyloxylation with monochloroacetic acid in toluene .

  • Product: Tricyclohexyltin monochloroacetate (m.p. 68–69.5°C) .

Thermal Decomposition

While direct data on this compound decomposition is limited, analogous organotin compounds decompose above 200°C, releasing SnO₂ and hydrocarbons .

Key Trends in Reactivity

  • Solvent Dependence : Ethers (e.g., tetrahydrofuran) enhance reaction rates by stabilizing intermediates .

  • Steric Effects : Bulky cyclohexyl groups hinder nucleophilic substitution, favoring ligand exchange over Sn–C bond cleavage .

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